molecular formula C31H33Cl2F6N4NaO6S2 B14674471 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt CAS No. 33628-07-8

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt

Cat. No.: B14674471
CAS No.: 33628-07-8
M. Wt: 829.6 g/mol
InChI Key: RYNJTCIHLVYZOG-UHFFFAOYSA-M
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Description

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, ethyl, sulfobutyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt involves multiple steps. The process typically starts with the preparation of the benzimidazole core, followed by the introduction of the chloro, ethyl, sulfobutyl, and trifluoromethyl groups through various organic reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and sulfonating agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.

Scientific Research Applications

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: A simpler analog with similar core structure but lacking the additional functional groups.

    5-Chloro-1H-benzimidazole: Contains the chloro group but lacks other substituents.

    2-Ethyl-1H-benzimidazole: Contains the ethyl group but lacks other substituents.

Uniqueness

1H-Benzimidazolium, 5-chloro-2-(3-(5-chloro-3-ethyl-1,3-dihydro-1-(4-sulfobutyl)-6-(trifluoromethyl)-2H-benzimidazol-2-ylidene)-1-propenyl)-3-ethyl-1-(4-sulfobutyl)-6-(trifluoromethyl)-, inner salt, sodium salt is unique due to its complex structure and the presence of multiple functional groups

Properties

CAS No.

33628-07-8

Molecular Formula

C31H33Cl2F6N4NaO6S2

Molecular Weight

829.6 g/mol

IUPAC Name

sodium;4-[(2E)-5-chloro-2-[(E)-3-[6-chloro-1-ethyl-3-(4-sulfonatobutyl)-5-(trifluoromethyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-6-(trifluoromethyl)benzimidazol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C31H34Cl2F6N4O6S2.Na/c1-3-40-26-18-22(32)20(30(34,35)36)16-24(26)42(12-5-7-14-50(44,45)46)28(40)10-9-11-29-41(4-2)27-19-23(33)21(31(37,38)39)17-25(27)43(29)13-6-8-15-51(47,48)49;/h9-11,16-19H,3-8,12-15H2,1-2H3,(H-,44,45,46,47,48,49);/q;+1/p-1

InChI Key

RYNJTCIHLVYZOG-UHFFFAOYSA-M

Isomeric SMILES

CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1/C=C/C=C/3\N(C4=C(N3CCCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCN1C2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=C1C=CC=C3N(C4=C(N3CCCCS(=O)(=O)[O-])C=C(C(=C4)Cl)C(F)(F)F)CC)CCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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